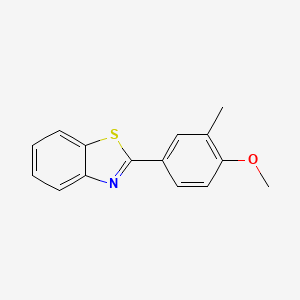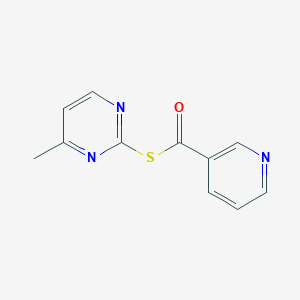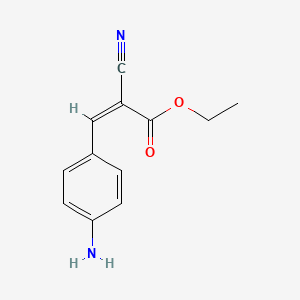
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. In drug discovery, this compound has been used as a scaffold for the development of new drugs. In material science, this compound has been studied for its potential use in the development of organic electronics.
Mécanisme D'action
The mechanism of action of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one has no significant toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. It has also been shown to have low solubility in water, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is its potential as a scaffold for the development of new drugs. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, its low solubility in water may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one. One direction is the development of new drugs based on this compound. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. Another direction is the study of its potential use in material science. Its potential use in the development of organic electronics makes it an interesting candidate for further study. Finally, further studies are needed to determine its toxicity in vivo and its potential use in other fields such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one involves the reaction of azetidine-1-carboxylic acid with 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl acetoacetate to yield the final product.
Propriétés
IUPAC Name |
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-12-14(8-9-15(21)19-10-5-11-19)16(17)20(18-12)13-6-3-2-4-7-13/h2-4,6-9H,5,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJWOPBMPAQOW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)N2CCC2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)N2CCC2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)



![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)


